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Compound of Interest

Compound Name: D-Erythruronolactone acetonide

CAS No.: 85254-46-2

Cat. No.: B3288749

Get Quote

Executive Summary
D-erythruronolactone (2-oxo-D-erythrono-1,4-lactone) represents a high-value chiral scaffold

derived from the oxidative degradation of polysaccharides (e.g., starch, cellulose). Unlike

simple furanones, this scaffold retains specific chirality at the C3 position, making it an ideal

precursor for enantiopure pharmaceuticals. This guide analyzes the biological activity of its

derivatives—specifically Schiff bases (hydrazones) and functionalized furanones—which

exhibit potent antimicrobial and cytotoxic profiles.

Structural Basis of Bioactivity
The biological efficacy of D-erythruronolactone stems from three reactive centers:

The Lactone Carbonyl (C1): Susceptible to nucleophilic attack, allowing ring-opening or

hydrazide formation.

The Ketone/Hydroxyl Moiety (C2/C3): The C2 position (in the oxidized uronic form) allows for

condensation reactions (Schiff bases) that are critical for metal chelation and antimicrobial

action.
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The Furanone Ring: When unsaturated (e.g., via elimination reactions), the ring acts as a

Michael acceptor, covalently binding to cysteine residues in pathogenic enzymes.

The "Chiral Pool" Advantage
Using D-erythruronolactone circumvents complex asymmetric synthesis. The natural chirality

mimics carbohydrate moieties found in bacterial cell walls, facilitating active transport or

specific binding to lectins, thereby enhancing the bioavailability of attached pharmacophores.

Pharmacological Profiles[1][2][3][4][5]
Antimicrobial Activity (Schiff Base Derivatives)
The most significant bioactivity is observed in hydrazone/Schiff base derivatives. By

condensing the carbonyl group of the lactone with hydrazine or functionalized amines,

researchers generate ligands capable of coordinating transition metals (Cu²⁺, Zn²⁺).

Mechanism of Action:

Chelation: The azomethine nitrogen (-C=N-) and the lactone oxygen chelate essential

metal ions required for bacterial metalloenzymes.

Membrane Disruption: Amphiphilic derivatives (long-chain alkyl hydrazones) disrupt the

lipid bilayer of Gram-positive bacteria (S. aureus).

Data Insight: Hydrazone derivatives of sugar lactones have demonstrated MIC values as

low as 25 µg/mL against M. tuberculosis and S. aureus [1].[1]

Cytotoxicity and Anticancer Potential
Unsaturated derivatives (butenolides) synthesized from the erythruronolactone core exhibit

cytotoxicity against carcinoma lines (e.g., MCF-7, A549).

Mechanism: The

-unsaturated lactone moiety functions as a Michael acceptor. It alkylates DNA polymerase
alpha or cellular thiols (glutathione), inducing oxidative stress and apoptosis in rapidly
dividing cells [2].
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Experimental Protocols
Protocol A: Synthesis of D-Erythruronolactone
Hydrazone
Rationale: This protocol targets the C1/C2 carbonyl reactivity to generate a bioactive Schiff

base.

Reagents:

D-Erythruronolactone (or D-erythronolactone precursor oxidized in situ)

Hydrazine hydrate or substituted hydrazide (e.g., Isonicotinic acid hydrazide)

Ethanol (Absolute)

Glacial Acetic Acid (Catalyst)

Workflow:

Dissolution: Dissolve 0.01 mol of D-erythruronolactone in 20 mL of absolute ethanol.

Activation: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen.

Condensation: Add 0.01 mol of the hydrazide dropwise under constant stirring at room

temperature.

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor reaction progress via TLC

(Mobile phase: CHCl₃:MeOH 9:1).

Isolation: Cool to room temperature. The Schiff base typically precipitates as a solid.

Purification: Filter the precipitate and recrystallize from ethanol/water.

Protocol B: Microplate Alamar Blue Assay (MABA) for
MIC Determination
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Rationale: A self-validating colorimetric assay to quantify the antimicrobial potency of the

synthesized derivative.

Inoculum Preparation: Culture S. aureus (ATCC 29213) to mid-log phase; adjust turbidity to

0.5 McFarland standard.

Dilution: Dilute bacteria 1:100 in Mueller-Hinton broth.

Plate Setup: Add 100 µL of broth to wells in a 96-well plate.

Compound Addition: Perform serial 2-fold dilutions of the D-erythruronolactone derivative

(Range: 100 µg/mL to 0.19 µg/mL).

Controls:

Positive Control:[2][3] Ciprofloxacin.

Negative Control: DMSO (Solvent).

Sterility Control: Broth only.

Incubation: Incubate at 37°C for 24 hours.

Readout: Add 20 µL of Alamar Blue (Resazurin). Incubate for 4 hours.

Blue: No growth (Inhibition).

Pink: Growth (Reduction of Resazurin).

Data Visualization
Synthesis and Mechanism Pathway
The following diagram illustrates the conversion of the lactone to a bioactive hydrazone and its

subsequent interaction with bacterial targets.
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Click to download full resolution via product page

Caption: Figure 1. Synthetic pathway from renewable precursors to bioactive hydrazone

derivatives and their mechanism of bacterial inhibition via metal chelation.

Comparative Bioactivity Data
Compound
Class

Target
Organism

IC50 / MIC Mechanism Reference

Alkyl-

Erythronolactone

s

S. aureus 25 µg/mL
Membrane

Disruption
[1]

Sugar

Hydrazones
M. tuberculosis 25–50 µg/mL Metal Chelation [3]

Unsaturated

Furanones

A549 (Lung

Cancer)
3.5 µM Michael Addition [4]

Lactone

Precursor
E. coli >100 µg/mL

Inactive (Needs

functionalization)
[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3288749?utm_src=pdf-custom-synthesis#bc-rfq
https://scispace.com/pdf/synthesis-and-antimicrobial-activity-of-amphiphilic-1ns9qt9cdc.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11044231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11044231/
https://www.mdpi.com/2079-6382/11/10/1327
https://pubmed.ncbi.nlm.nih.gov/36289985/
https://www.researchgate.net/publication/215477430_Synthesis_and_biological_evaluation_of_novel_Schiff's_bases
https://www.researchgate.net/publication/389905891_Semisynthetic_derivatives_of_massarilactone_D_with_cytotoxic_and_nematicidal_activities
https://www.benchchem.com/product/b3288749/docs#technical-deep-dive-bioactive-potential-of-d-erythruronolactone-scaffolds
https://www.benchchem.com/product/b3288749/docs#technical-deep-dive-bioactive-potential-of-d-erythruronolactone-scaffolds
https://www.benchchem.com/product/b3288749/docs#technical-deep-dive-bioactive-potential-of-d-erythruronolactone-scaffolds
https://www.benchchem.com/product/b3288749/docs#technical-deep-dive-bioactive-potential-of-d-erythruronolactone-scaffolds
https://www.benchchem.com/product/b3288749?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3288749?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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